3,4-Difluorobenzimidamide hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3,4-Difluorobenzimidamide hydrochloride often involves multi-step chemical reactions, starting from basic aromatic compounds. For instance, 3,4-difluorobenzonitrile, a closely related compound, can be synthesized from 3,4-dichlorobenzoyl chloride through a series of reactions including amidation, dehydration, and fluorination, which could potentially be applied or adapted for the synthesis of this compound (Cheng Zhi-ming, 2006). Another approach involves halogen-exchange fluorination, a method that might be relevant for introducing fluorine atoms into the benzimidamide structure (H. Suzuki & Y. Kimura, 1991).
Molecular Structure Analysis
The molecular structure of this compound and related compounds is often elucidated using a combination of experimental techniques such as X-ray crystallography and theoretical calculations. For example, the structure of isoniazid derivatives, which share some similarities with benzimidamide compounds, has been characterized using X-ray and quantum chemical calculations, highlighting the importance of polar and electrostatic interactions within the crystal packing (F. P. Silva et al., 2006).
Scientific Research Applications
Structural Characterization and Quantum Chemical Analysis
- Experimental and Theoretical Structure Characterization : Studies involving isoniazid derivatives, such as 2,4-difluoro-N'-isonicotinoylbenzohydrazide, have been conducted to understand their structure through X-ray and theoretical analysis. Quantum chemical calculations, including conformational analysis and supermolecule calculations, provide insights into the crystal structures and potential energy surfaces, highlighting how difluorination affects molecular conformation and interactions within the crystal packing (Silva et al., 2006).
Synthetic Routes and Reactivity
- Synthesis of Difluoroaromatic Compounds : Research on the synthesis of new difluoroaromatic compounds with a heterocyclic central group explores how difluorination impacts reactivity and chemical properties. The study of their NMR spectra and charge densities provides valuable information for designing compounds with specific electronic and structural features (Keshtov et al., 2003).
Fluorination Techniques and Applications
- Use of Fluoroform as a Difluorocarbene Source : The application of fluoroform, CHF3, demonstrates a method for converting phenols and thiophenols to their difluoromethoxy and difluorothiomethoxy derivatives. This technique is significant for the synthesis of difluorinated molecules, offering a safer and more economical approach to introducing fluorine atoms into organic compounds (Thomoson & Dolbier, 2013).
Photophysical and Electrochemical Properties
- Difluorodiazirine for Organic Synthesis and Photolabeling : The study of 3,3′-Difluorodiazirine, a precursor of the difluorocarbene radical (:CF2), highlights its significance in organic synthesis and photo-affinity labeling. Understanding its excited states and dipole moments can contribute to the development of novel photochemical reactions and labeling techniques (Terrabuio et al., 2016).
properties
IUPAC Name |
3,4-difluorobenzenecarboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3H,(H3,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFHYQZBCRLTBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600151 | |
Record name | 3,4-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
107392-33-6, 114040-50-5 | |
Record name | 3,4-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Difluorobenzenecarboximidamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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